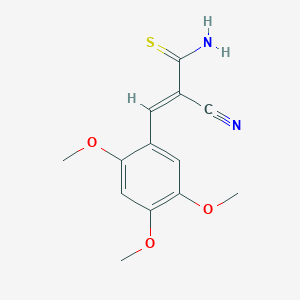
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide, also known as ST-193, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer effects by inhibiting the activity of the protein kinase B (AKT) pathway. This pathway is known to play a crucial role in cell survival, growth, and proliferation. By inhibiting the AKT pathway, this compound induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in normal cells and tissues. In a study conducted by Zhang et al. (2016), this compound was found to have no significant cytotoxicity in normal lung cells. This suggests that this compound may have a favorable safety profile for use in medical research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is its high purity and yield obtained through the synthesis method. This allows for consistent and reproducible results in lab experiments. However, a limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Future research on 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide could focus on its potential applications in combination therapy with other anti-cancer agents. Additionally, further studies could investigate the molecular mechanisms underlying the anti-cancer effects of this compound. Another direction for research could be exploring the potential applications of this compound in other disease areas, such as neurodegenerative diseases or autoimmune disorders.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in medical research, particularly in cancer research and therapy. Its synthesis method has been successfully used to obtain high purity and yield, and it has minimal toxicity in normal cells and tissues. Further research is needed to fully understand its mechanism of action and explore its potential applications in other disease areas.
Synthesemethoden
The synthesis of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide involves the reaction of 2,4,5-trimethoxybenzaldehyde and thiourea with malononitrile in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain this compound in its pure form. This method has been successfully used by several researchers to obtain this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide has been found to exhibit anti-cancer properties in various cancer cell lines. In a study conducted by Li et al. (2015), this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. (2016) demonstrated that this compound inhibited the growth of lung cancer cells by inducing autophagy and apoptosis. These findings suggest that this compound has potential applications in cancer research and therapy.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-16-10-6-12(18-3)11(17-2)5-8(10)4-9(7-14)13(15)19/h4-6H,1-3H3,(H2,15,19)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVGBOLFDPXJAS-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C(=S)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)
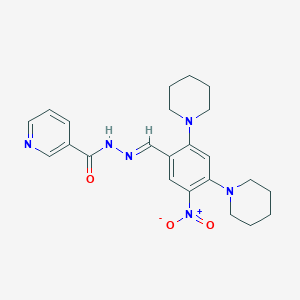
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)


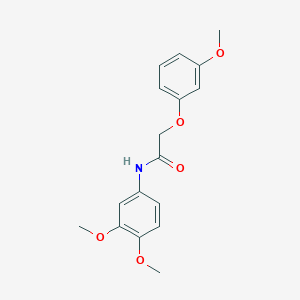
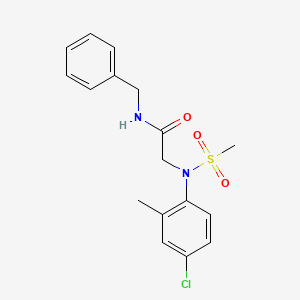


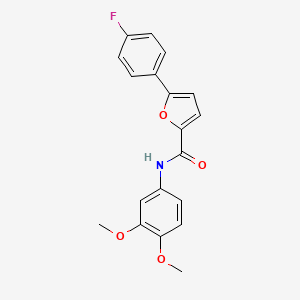
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)

